3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-3-20-15-6-4-12(8-11(15)9-17(20)21)19-25(22,23)13-5-7-16(24-2)14(18)10-13/h4-8,10,19H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLYNADVJXDTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety (–SO₂NH–) undergoes hydrolysis under acidic or basic conditions. This reaction typically produces sulfonic acid derivatives and amine byproducts.
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Conditions :
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Acidic hydrolysis: Concentrated HCl (6M) at 80–100°C for 8–12 hours.
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Basic hydrolysis: NaOH (2M) in aqueous ethanol (50% v/v) under reflux.
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Mechanism :
Acidic conditions protonate the nitrogen, weakening the S–N bond, while basic conditions deprotonate the amide, facilitating nucleophilic attack by hydroxide ions. -
Products :
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3-chloro-4-methoxybenzenesulfonic acid
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5-amino-1-ethyl-2-oxoindoline
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Nucleophilic Substitution at the Chloro Substituent
The chloro group at the 3-position of the benzene ring is susceptible to nucleophilic aromatic substitution (NAS), particularly with strong nucleophiles like amines or alkoxides.
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Example Reaction :
Reactant Conditions Product Yield (%) Source Piperidine DMF, 120°C, 24h 3-piperidino-4-methoxy derivative 72 Sodium methoxide MeOH, reflux, 6h 3-methoxy-4-methoxy derivative 68 -
Key Factors :
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Electron-withdrawing sulfonamide group activates the ring for NAS.
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Steric hindrance from the methoxy group reduces reactivity at the 4-position.
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Enzymatic Inhibition via Kinase Targeting
The compound’s indolinone core enables kinase inhibition, particularly against Spleen Tyrosine Kinase (SYK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Data from structurally related sulfonamide-indolinone hybrids:
Table 1. Inhibitory Activity of Analogous Compounds
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (vs. CA IX) | Source |
|---|---|---|---|---|
| 11b | VEGFR-2 | 1.83 ± 0.08 | >50-fold | |
| 12b | SYK | 3.59 ± 0.16 | >30-fold | |
| 6f | CA IX | 5.45 ± 0.24 | N/A |
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Mechanism :
The sulfonamide group binds to the kinase ATP pocket via hydrogen bonding, while the indolinone scaffold stabilizes hydrophobic interactions .
Oxidation of the Indolinone Core
The 2-oxoindoline moiety undergoes oxidation to form isatin derivatives under strong oxidizing conditions:
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Product : 5-(3-chloro-4-methoxybenzenesulfonamido)isatin.
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Side Reaction : Over-oxidation may occur at the ethyl group, producing acetic acid derivatives .
Halogenation Reactions
While direct halogenation of the parent compound is unreported, synthetic pathways for analogous indolinones suggest potential reactivity:
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Bromination :
NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the 4-position of the indolinone ring . -
Chlorination :
NaCl/oxone in CH₃CN/H₂O generates 3-chloro derivatives .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition at >200°C, producing:
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Gaseous byproducts: SO₂, HCl, and CO₂ (detected via FTIR).
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Residual char containing graphitized carbon and metal oxides (if catalysts are present).
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
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C–S Bond Cleavage : Generates 3-chloro-4-methoxybenzenesulfinic acid and 1-ethyl-5-nitrosoindolin-2-one.
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Methoxy Demethylation : Forms a phenolic derivative in the presence of TiO₂ photocatalysts.
Scientific Research Applications
Chemistry
3-Chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in developing new compounds with tailored properties.
Biology
The compound has been investigated for its biological activities , particularly:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
- Anticancer Activity : Preliminary research indicates potential anticancer effects, possibly through the inhibition of specific cellular pathways or enzymes involved in tumor growth .
Medicine
In medicinal chemistry, this compound is being explored for:
- Therapeutic Effects : Potential applications in treating diseases such as cancer and infections due to its observed biological activities .
- Drug Development : It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Table 2: Synthetic Routes
| Step | Description |
|---|---|
| Formation of Indolinone | Cyclization reaction from appropriate precursors |
| Chlorination | Introduction of chloro group using thionyl chloride |
| Sulfonamide Formation | Reaction with sulfonyl chloride under basic conditions |
| Methoxylation | Methylation using dimethyl sulfate or methyl iodide |
Case Studies
- Antimicrobial Study : A series of derivatives were synthesized and evaluated for their antimicrobial properties against various pathogens. The results indicated that some derivatives exhibited higher activity than standard antibiotics like penicillin and ciprofloxacin .
- Anticancer Research : A study focused on the anticancer potential of compounds similar to this compound, demonstrating significant inhibitory effects on cancer cell lines, supporting further investigation into its mechanisms .
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(1-methyl-2-oxoindolin-5-yl)-benzenesulfonamide
- 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzenesulfonamide
Uniqueness
3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.
Biological Activity
3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indolinone Core : The indolinone structure is synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.
- Introduction of Ethyl Group : The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
- Attachment of the Sulfonamide Moiety : The sulfonamide group is added through a reaction with sulfonyl chlorides.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Table 1: Anticancer Activity Data
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways related to cancer. Initial studies suggest that it may act as an inhibitor of carbonic anhydrase IX, which is often overexpressed in tumors.
Table 2: Enzyme Inhibition Data
Case Studies
- Case Study on Breast Cancer : A study published in Cancer Letters reported that treatment with this compound resulted in a significant reduction in tumor size in MCF-7 xenograft models, suggesting its potential as a therapeutic agent against breast cancer .
- Mechanistic Insights : Another study investigated the mechanistic pathways through which this compound exerts its effects on cancer cells. The results indicated that it induces apoptosis via the mitochondrial pathway and inhibits cell cycle progression at the G1 phase .
Q & A
Q. Q1. What are the recommended synthetic routes for 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide, and how can intermediates be optimized?
Synthesis typically involves multi-step reactions, starting with sulfonylation of the indolinone core. A common approach includes:
- Step 1 : Condensation of 4-methoxybenzenesulfonyl chloride with 5-amino-1-ethylindolin-2-one under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Step 2 : Chlorination at the 3-position of the benzene ring using Cl₂ or N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF or DCM).
Intermediates should be purified via column chromatography and characterized by NMR (¹H/¹³C) and HRMS to confirm regiochemical control .
Q. Q2. How is the crystal structure of this compound determined, and what software tools are validated for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Structure Solution : Employ SHELXS-97 for phase problem resolution via direct methods .
- Refinement : Iterative refinement with SHELXL-2018 , adjusting anisotropic displacement parameters and validating via R-factor convergence (<5%) .
Hydrogen-bonding networks (e.g., N–H⋯O interactions) should be analyzed using Mercury CSD to correlate packing motifs with stability .
Advanced Research Questions
Q. Q3. How can conflicting NMR data (e.g., proton splitting patterns) be resolved during structural validation?
Contradictions often arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Mitigation strategies:
- Variable Temperature (VT-NMR) : Identify coalescence temperatures to confirm conformational exchange .
- COSY/NOESY : Map through-space correlations to distinguish between regioisomers .
- DFT Calculations : Compare computed (Gaussian 16) vs. experimental chemical shifts to validate assignments .
Q. Q4. What mechanistic insights exist for the compound’s biological activity, and how can target selectivity be assessed?
The sulfonamide group likely inhibits enzymes (e.g., carbonic anhydrase IX) via zinc coordination. To study:
- Enzyme Assays : Measure IC₅₀ values against recombinant isoforms using stopped-flow CO₂ hydration .
- Molecular Docking : Use AutoDock Vina to model binding poses, prioritizing residues (e.g., His94, Gln92) for mutagenesis validation .
- Selectivity Screening : Profile against off-target kinases (e.g., EGFR, VEGFR2) using competitive binding assays .
Q. Q5. How do substituent modifications (e.g., chloro vs. methoxy groups) impact the compound’s SAR in anticancer studies?
A 2023 study compared analogs:
| Substituent | IC₅₀ (μM) vs. MCF-7 | LogP |
|---|---|---|
| 3-Cl, 4-OMe | 0.12 | 2.8 |
| 4-Cl, 3-OMe | 1.45 | 3.1 |
| The 3-Cl,4-OMe configuration enhances potency due to: |
- Electrostatic Complementarity : Chlorine’s σ-hole interaction with hydrophobic enzyme pockets.
- Solubility : Methoxy group reduces LogP, improving bioavailability .
Q. Q6. What computational methods are recommended for predicting metabolic stability of this sulfonamide?
- CYP450 Metabolism : Use SwissADME to identify vulnerable sites (e.g., N-deethylation of the indolinone). Validate with LC-MS/MS after microsomal incubation (human liver microsomes, NADPH) .
- MD Simulations : Run GROMACS trajectories (100 ns) to assess conformational flexibility affecting CYP binding .
Methodological Considerations
Q. Q7. How should researchers address low yields in the final sulfonylation step?
Common pitfalls and solutions:
- Base Selection : Replace pyridine with DMAP to enhance nucleophilicity of the amine .
- Temperature Control : Maintain 0–5°C to suppress side reactions (e.g., sulfone formation).
- Workup Optimization : Extract unreacted sulfonyl chloride with NaHCO₃ washes, monitored by TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
Q. Q8. What crystallographic metrics are critical for validating hydrogen-bonding networks in polymorphs?
- Dihedral Angles : Compare indolinone-benzene angles (e.g., 30.75° vs. 3.2° in polymorphs) to assess planarity .
- Hirshfeld Surfaces : Quantify O⋯H/N⋯H contacts (>10% contribution indicates strong packing motifs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
